Oxazol-2-ylmethanamine hydrochloride
Description
Oxazol-2-ylmethanamine hydrochloride (CAS: 1041053-44-4) is a heterocyclic organic compound with the molecular formula C₄H₇ClN₂O and a molecular weight of 134.56 g/mol . It consists of an oxazole ring substituted at the 2-position with an aminomethyl group, which is protonated as a hydrochloride salt. This compound is a primary amine derivative, making it a versatile building block in pharmaceutical, agrochemical, and specialty chemical synthesis. Its amine functionality enables participation in nucleophilic reactions, such as amide bond formation or Schiff base generation, critical for constructing drug intermediates .
Key applications include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-oxazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJMSYXLHSSGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041053-44-4 | |
| Record name | 1-(1,3-oxazol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogs
Structural and Electronic Differences
- Positional Isomerism: The 2-yl and 5-yl oxazole isomers (e.g., Oxazol-5-ylmethanamine hydrochloride) exhibit identical molecular formulas but differ in electronic environments.
- Substituent Effects : Methyl groups (e.g., in (2-Methyloxazol-5-yl)methanamine) increase lipophilicity (logP ~1.2 estimated), improving membrane permeability but possibly reducing aqueous solubility .
- Heterocyclic Modifications : Replacement of oxazole with benzoxazole (e.g., Benzo[d]this compound) introduces aromaticity, enhancing stability and π-π stacking interactions, which are advantageous in materials science .
- Thiophene Incorporation : The thiophene-substituted analog introduces sulfur, altering electronic density and metabolic pathways. Thiophene’s electron-rich nature may enhance binding to metalloenzymes or confer redox activity .
Physicochemical and Stability Profiles
- Methyl or aromatic substituents (e.g., benzoxazole) increase logP, reducing solubility but improving lipid bilayer penetration .
- Stability : this compound degrades under light/heat, producing hazardous gases (e.g., HCl, COx) upon decomposition . Benzoxazole derivatives exhibit higher thermal stability due to extended conjugation .
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